4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline hydrochloride
Description
Chemical Structure and Nomenclature
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline hydrochloride exhibits a complex molecular structure that combines aromatic and aliphatic fluorinated components in a single framework. The compound possesses the Chemical Abstracts Service registry number 1803586-26-6 and maintains the molecular formula C₁₀H₁₃ClF₃N with a molecular weight of 239.6651 daltons. The systematic nomenclature reflects the substitution pattern where a trifluoromethyl-containing tertiary alkyl group occupies the para position relative to the amino functionality on the benzene ring. The International Union of Pure and Applied Chemistry name for this compound emphasizes the specific positioning of the trifluoromethyl moiety within the branched alkyl substituent.
The molecular architecture features a benzene ring bearing an amino group at the 1-position and a branched alkyl chain at the 4-position, where the alkyl substituent contains a quaternary carbon center bearing both methyl groups and a trifluoromethyl group. This structural arrangement creates significant steric bulk around the aromatic system while introducing three fluorine atoms that dramatically alter the electronic properties of the molecule. The hydrochloride salt formation involves protonation of the aniline nitrogen, resulting in an ammonium chloride ionic compound that exhibits enhanced water solubility compared to the neutral base form.
Structural analysis reveals that the trifluoromethyl group adopts a specific spatial orientation relative to the aromatic ring system, influenced by both steric interactions and electronic effects. The tertiary carbon center creates a rigid framework that restricts rotational freedom around the carbon-carbon bond connecting the alkyl chain to the benzene ring. The Simplified Molecular Input Line Entry System representation CC(C(F)(F)F)(c1ccc(cc1)N)C.Cl accurately captures the connectivity pattern and clearly indicates the presence of the chloride counterion.
| Property | Value | Reference |
|---|---|---|
| Chemical Abstracts Service Number | 1803586-26-6 | |
| Molecular Formula | C₁₀H₁₃ClF₃N | |
| Molecular Weight | 239.6651 g/mol | |
| MDL Number | MFCD28063978 | |
| Physical Form | Powder |
Historical Context and Research Significance
The development of this compound represents part of the broader evolution in fluorinated pharmaceutical intermediates that has characterized modern medicinal chemistry over the past several decades. Fluorinated aromatic compounds have gained prominence due to their unique properties, including enhanced metabolic stability, altered lipophilicity, and modified binding interactions with biological targets. The specific structural motif present in this compound, featuring a trifluoromethyl group attached to a quaternary carbon center, provides a distinctive pharmacophore that has found applications in various therapeutic areas.
Research interest in trifluoromethyl-containing aniline derivatives has intensified due to their potential as building blocks for more complex pharmaceutical agents. The incorporation of fluorine atoms into organic molecules often results in improved bioavailability, enhanced selectivity for target proteins, and increased resistance to metabolic degradation. These properties make fluorinated compounds particularly valuable in drug discovery programs where optimization of pharmacokinetic and pharmacodynamic properties represents a critical challenge.
The commercial availability of this compound through specialized chemical suppliers indicates its recognition as a valuable synthetic intermediate. Multiple suppliers now offer the compound in various quantities, suggesting established synthetic routes and growing demand from research institutions and pharmaceutical companies. The compound has been cataloged in major chemical databases and assigned specific identification numbers, facilitating its use in systematic research programs and enabling efficient procurement for synthetic applications.
Contemporary research has demonstrated the utility of similar fluorinated aniline derivatives in the synthesis of biologically active compounds, particularly those targeting central nervous system disorders and inflammatory conditions. The unique electronic properties imparted by the trifluoromethyl substituent can enhance binding affinity to specific protein targets while simultaneously improving the overall drug-like properties of the resulting molecules. This dual benefit has positioned such compounds as privileged intermediates in modern pharmaceutical research.
Scope and Objectives of the Study
The comprehensive investigation of this compound encompasses multiple aspects of its chemical and physical properties, synthetic accessibility, and potential applications in research contexts. The primary objective involves establishing a complete characterization profile that includes structural parameters, physicochemical properties, and synthetic methodologies for accessing this compound in laboratory settings. This analysis aims to provide researchers with essential information needed to evaluate the compound's suitability for specific applications and to design appropriate synthetic strategies for its incorporation into larger molecular frameworks.
Detailed examination of the compound's structural features focuses on understanding the spatial arrangement of functional groups and the electronic effects arising from the fluorinated substituent. This investigation includes analysis of conformational preferences, rotational barriers, and intermolecular interactions that influence the compound's behavior in various chemical environments. Understanding these fundamental properties provides the foundation for predicting reactivity patterns and designing effective synthetic transformations.
The study encompasses evaluation of the compound's commercial availability and synthetic accessibility through established chemical suppliers. This analysis includes assessment of purity specifications, packaging options, and storage requirements that affect practical utilization in research applications. Documentation of supply chain considerations ensures that researchers can make informed decisions about procurement and handling procedures.
Comparative analysis with structurally related compounds provides context for understanding the unique properties of this specific derivative. Examination of positional isomers and related fluorinated anilines reveals structure-activity relationships that inform rational design strategies for new compounds with optimized properties. This comparative approach enables identification of key structural features responsible for specific chemical and biological behaviors.
| Analysis Category | Scope | Objectives |
|---|---|---|
| Structural Characterization | Molecular geometry, electronic properties | Define spatial arrangement and electronic effects |
| Commercial Availability | Supplier networks, purity specifications | Assess procurement options and quality standards |
| Synthetic Accessibility | Preparation methods, yield optimization | Establish efficient synthetic routes |
| Comparative Analysis | Related compounds, structure-activity relationships | Identify unique properties and advantages |
Properties
IUPAC Name |
4-(1,1,1-trifluoro-2-methylpropan-2-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-9(2,10(11,12)13)7-3-5-8(14)6-4-7;/h3-6H,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTJXXDRNFETEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline hydrochloride is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. The trifluoromethyl group enhances its chemical stability and may influence its biological activity. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, including its potential anticancer properties.
- Molecular Formula : C₁₃H₁₈ClF₃N
- Molecular Weight : 239.67 g/mol
- CAS Number : 1803586-26-6
The presence of both an amine and a trifluoromethyl group allows for diverse chemical reactivity, making it a candidate for various synthetic applications and biological studies.
Biological Activity Overview
Research indicates that compounds containing similar structural motifs to this compound have shown potential in several biological activities:
Anticancer Activity
Several studies have reported on the anticancer potential of compounds related to aniline derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects on cancer cell proliferation:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-(Trifluoromethyl)aniline | A549 | 21.3 ± 4.1 | |
| Benzamide derivative | MCF-7 | 5.85 | |
| Compound N-(4-((3-Methoxyphenyl)carbamoyl)phenyl) nicotinamide | MCF-7 | <10 |
These findings suggest that this compound could exhibit similar anticancer properties, warranting further investigation into its efficacy against various cancer types.
Preliminary studies indicate that the compound may interact with enzymes and receptors involved in cancer progression. The trifluoromethyl group is known to enhance metabolic stability, which could lead to prolonged action in biological systems. Understanding these interactions is crucial for elucidating the pharmacodynamics of the compound.
Case Studies and Research Findings
A recent study focused on the synthesis and evaluation of structurally related anilines showed promising results in inhibiting tubulin polymerization, a critical process in cancer cell division:
- Study Findings : Compounds similar to this compound inhibited tubulin polymerization more potently than standard chemotherapeutics like combretastatin A-4.
This suggests that derivatives of this compound may also inhibit cancer cell growth by disrupting microtubule dynamics.
Scientific Research Applications
Pharmaceutical Research
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline hydrochloride is primarily explored for its potential as a pharmaceutical intermediate. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development.
Case Study:
In a study focused on the synthesis of novel antifungal agents, this compound was used as an intermediate to create derivatives with improved activity against resistant fungal strains. The results indicated that compounds synthesized from this aniline derivative exhibited enhanced potency compared to traditional antifungal agents .
Material Science
The compound has been investigated for its role in developing advanced materials, particularly in polymer science. Its unique chemical structure allows it to be integrated into polymers to improve thermal stability and chemical resistance.
Data Table: Polymer Properties Enhanced by this compound
Organic Synthesis
This compound serves as an essential building block in organic synthesis. Its ability to undergo various reactions such as nucleophilic substitution and coupling reactions makes it valuable in creating complex organic molecules.
Case Study:
A recent publication highlighted its use in the synthesis of novel heterocyclic compounds that exhibit anti-cancer properties. The incorporation of the trifluoromethyl group was critical in enhancing the biological activity of the final products .
Agrochemical Applications
Research has also pointed towards potential applications in agrochemicals. The compound's structural features may allow for the development of new pesticides or herbicides with improved efficacy and reduced environmental impact.
Data Table: Agrochemical Applications of this compound
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
CEP-32496 (BRAF V600E Inhibitor)
- Structure : Contains a 5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl group linked to a urea-quinazoline scaffold .
- Key Differences : Unlike the target compound, CEP-32496 incorporates the trifluoro-methylpropan-2-yl group within an isoxazole ring, enhancing its role as a kinase inhibitor. The urea moiety and quinazoline core enable specific interactions with BRAF V600E, a cancer-associated protein.
- Application : Potent oral BRAF inhibitor for oncology, demonstrating the utility of the trifluoro-methylpropan-2-yl group in medicinal chemistry for improving metabolic stability and target binding .
Triazole-Based Fungicides (e.g., Propiconazole, Etaconazole)
- Structure : Feature dichlorophenyl and triazole rings, with halogenation (Cl/F) enhancing stability and bioactivity .
- Key Differences : These agrochemicals lack the aniline backbone but share halogenated motifs. For example, propiconazole (C₁₅H₁₇Cl₂N₃O₂, MW: 342.22) uses a dichlorophenyl group and triazole ring for antifungal activity, contrasting with the target compound’s simpler aniline structure .
- Application : Broad-spectrum fungicides, highlighting the role of halogens in agrochemical design for durability and target specificity.
Cyclanilide Structure: A cyclopropane-carboxylic acid derivative with a dichlorophenylamino group . Key Differences: While cyclanilide (C₁₁H₁₀Cl₂N₂O₂, MW: 289.12) shares halogenated aromatic features, its cyclopropane ring and carboxylic acid group distinguish its mechanism as a plant growth regulator.
Data Tables
Table 1: Physicochemical and Functional Comparison
Table 2: Role of Trifluoromethyl and Halogenated Groups
| Compound | Role of CF₃/Cl Groups | Impact on Properties |
|---|---|---|
| 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline HCl | Enhances lipophilicity and electron-withdrawing effects | Improves stability and reactivity for synthesis |
| CEP-32496 | Stabilizes isoxazole ring; boosts target affinity | Increases metabolic resistance and potency |
| Propiconazole | Chlorine atoms enhance binding to fungal enzymes | Prolongs environmental persistence |
Research Findings
Trifluoromethyl Group in Drug Design
- The trifluoro-methylpropan-2-yl group in both the target compound and CEP-32496 demonstrates its versatility in medicinal chemistry. Its electron-withdrawing nature and steric bulk enhance binding to hydrophobic enzyme pockets, as seen in BRAF inhibition .
Salt Forms and Solubility
- The hydrochloride salt of the target compound likely improves aqueous solubility, a critical factor for bioavailability in drug intermediates. This contrasts with neutral agrochemicals like propiconazole, which prioritize lipid solubility for foliar absorption .
Synthetic Utility
- The simplicity of the target compound’s aniline structure makes it a flexible building block. For example, its primary amine group could facilitate coupling reactions to generate urea derivatives (as in CEP-32496) or Schiff bases for agrochemicals .
Preparation Methods
Reaction Conditions and Catalysts
- Substrate: Aniline or substituted anilines (e.g., 2-trifluoromethylaniline as a model)
- Alkylating Agent: 2-bromo-1,1,1-trifluoro-2-methylpropane or analogous fluorinated bromides
- Catalysts: Acid catalysts such as acetic acid, sodium bisulfate, or phase transfer catalysts like tetrabutylammonium hydrogen sulfate
- Solvents: Acetonitrile, ethyl acetate, methyl tert-butyl ether, sulfolane, or mixtures thereof
- Reducing Agents: Sodium dithionite to maintain reductive conditions and minimize side reactions
- Temperature: Typically 20–65 °C
- Reaction Time: 8–17 hours depending on catalyst and scale
Typical Procedure (Based on Patent CN111032617A)
- A mixture of aniline derivative (e.g., 2-trifluoromethylaniline), acetonitrile, acid catalyst (acetic acid or sodium bisulfate), and sodium dithionite is stirred under an atmosphere of the fluorinated alkyl bromide.
- The reaction is maintained at about 65 °C for 16 hours.
- After completion, the mixture is diluted with brine and basified with sodium carbonate.
- The organic phase is extracted with ethyl acetate, dried, and concentrated.
- The residue is analyzed by ^1H NMR to confirm the formation of the target alkylated aniline.
Yield and Product Composition
- Yields vary depending on catalyst and conditions, with reported yields around 50% relative to starting aniline.
- Side products include regioisomers and unreacted starting materials.
- Example molar ratios of product mixtures show predominant formation of 4-substituted aniline derivatives over 2-substituted isomers.
Conversion to Hydrochloride Salt
The aniline free base is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically resulting in a stable crystalline solid suitable for isolation and storage.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Value / Range | Notes |
|---|---|---|
| Starting Material | Aniline or 2-trifluoromethylaniline | Purity >99% preferred |
| Alkylating Agent | 2-bromo-1,1,1-trifluoro-2-methylpropane | Commercially available or synthesized |
| Catalyst | Acetic acid, sodium bisulfate, tetrabutylammonium salts | Acidic or phase transfer catalysts |
| Solvent | Acetonitrile, ethyl acetate, methyl tert-butyl ether | Polar aprotic solvents favored |
| Reducing Agent | Sodium dithionite | Prevents oxidation of aniline |
| Temperature | 20–65 °C | Elevated temperatures improve yield |
| Reaction Time | 8–17 hours | Longer times for complete conversion |
| Work-up | Basification with Na2CO3, extraction with EtOAc | Standard organic extraction procedures |
| Yield | ~50% (varies with conditions) | Confirmed by ^1H NMR analysis |
| Product Form | Free base and hydrochloride salt | Hydrochloride formed by HCl treatment |
Research Findings and Analytical Confirmation
- ^1H NMR spectroscopy is the primary analytical tool to confirm substitution pattern and purity.
- Molar ratios of regioisomers can be quantified by NMR integration.
- The presence of trifluoromethyl groups can be further confirmed by ^19F NMR.
- Purification typically involves column chromatography or crystallization from mixed solvents.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline hydrochloride, and how can purity be ensured?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination routes. For example, describes a related synthesis using trifluoro-methylpropan-2-yl intermediates with phosgene and subsequent coupling. Key steps include:
- Purification via recrystallization or column chromatography.
- Purity validation using HPLC (high-performance liquid chromatography) and NMR (¹H/¹³C) to confirm absence of unreacted aniline or trifluoromethyl intermediates .
- Data Table :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Substitution | 1,1,1-Trifluoro-2-methylpropan-2-ol, HCl | ~60% | >95% |
| Reductive Amination | NaBH₄, MeOH, RT | ~75% | >98% |
Q. How should researchers characterize the crystalline structure of this compound?
- Methodology : Use single-crystal X-ray diffraction (XRD) with SHELX programs (e.g., SHELXL for refinement). highlights SHELX’s robustness for small-molecule crystallography. Key parameters:
- Collect high-resolution data (e.g., Mo-Kα radiation, λ = 0.71073 Å).
- Refine hydrogen positions using riding models.
- Validate with R-factor (<5%) and electron density maps .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodology : Test solubility in polar (water, ethanol) and aprotic solvents (DMSO, DMF). notes that similar aniline hydrochlorides are methanol-soluble but water-insoluble. Stability assays should include:
- pH-dependent degradation studies (e.g., 0.1 M HCl/NaOH).
- Long-term storage analysis at 4°C vs. −20°C, monitored via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when structural isomers are present?
- Methodology : Combine 2D NMR (COSY, HSQC, HMBC) to distinguish isomers. For example, ’s trifluoromethyl aniline derivatives show distinct ¹⁹F-¹H coupling patterns. Computational tools (e.g., DFT for predicting chemical shifts) can validate assignments .
- Data Contradiction Example :
- Observed δ 7.2 ppm (aromatic H) may overlap with impurities. Use HSQC to correlate with ¹³C shifts (δ 120–130 ppm for aromatic carbons).
Q. What strategies optimize reaction yields in large-scale synthesis while minimizing genotoxic impurities?
- Methodology : Apply Quality by Design (QbD) principles:
- Screen catalysts (e.g., Pd/C for hydrogenation) to reduce side products.
- Monitor intermediates via LC-MS ( ’s use of LC-MS in pacritinib synthesis).
- Implement purge studies to demonstrate impurity removal (<ICH Q3D limits) .
Q. How can this compound be utilized in in vivo imaging studies, and what challenges arise in radiolabeling?
- React 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline with [¹⁸F]fluoroethyl tosylate.
- Challenges: Lipophilicity may affect blood-brain barrier penetration; use P-gp/BCRP knockout mice for validation .
Q. What computational methods predict the compound’s pharmacokinetic properties or binding affinity?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
